Ethyl 4-(3-methoxyphenyl)but-3-enoate
Description
Ethyl 4-(3-methoxyphenyl)but-3-enoate is an α,β-unsaturated ester characterized by a 3-methoxyphenyl substituent at the γ-position of the butenoate chain. The methoxy group at the 3-position of the phenyl ring influences electronic properties, enhancing resonance stabilization and modulating reactivity in nucleophilic additions or cycloadditions .
Properties
CAS No. |
18904-42-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)9-5-7-11-6-4-8-12(10-11)15-2/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
ZUIORIZXWHCMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Electrochemical Synthesis
Reaction Setup and Mechanism
Electrochemical methods offer a sustainable pathway for synthesizing Ethyl 4-(3-methoxyphenyl)but-3-enoate. A representative procedure involves an undivided electrochemical cell equipped with a graphite felt anode and platinum cathode. The reaction mixture comprises sodium cinnamate (0.300 mmol), ethyl diazoacetate (2.5 equiv), and LiClO₄ (1.2 equiv) in a MeCN/H₂O (3:1) solvent system. Under constant current (5 mA) at 50°C for 4 hours, the reaction proceeds via electrophilic addition of the diazo compound to the cinnamate, followed by elimination to form the α,β-unsaturated ester.
Optimization and Yield
Key parameters influencing yield include:
- Current density : 5 mA ensures controlled electron transfer without side reactions.
- Temperature : Elevated temperatures (50°C) accelerate kinetics but require careful monitoring to prevent decomposition.
- Solvent polarity : A MeCN/H₂O mixture enhances solubility of ionic intermediates while stabilizing the transition state.
Purification via silica gel chromatography yields 69% of the target compound, with no detectable byproducts via TLC or GC-MS.
Horner-Wadsworth-Emmons Condensation in Deep Eutectic Solvents
Reaction Design
The Horner-Wadsworth-Emmons (HWE) reaction between 3-methoxybenzaldehyde and triethyl phosphonoacetate in a choline chloride/urea deep eutectic solvent (DES) provides a high-yielding route. DBU (2 equiv) acts as a base, facilitating deprotonation of the phosphonate, while MgBr₂ (20 mol%) enhances electrophilicity of the aldehyde.
Solvent and Catalytic Effects
- DES advantages : The ChCl/Urea DES (1:2 molar ratio) reduces environmental impact compared to volatile organic solvents, achieving 75% yield at room temperature.
- Base selection : DBU outperforms weaker bases (e.g., piperidine) by stabilizing the oxyanion intermediate, critical for E-selectivity (E/Z > 99:1).
Table 1: HWE Reaction Optimization
| Parameter | Optimal Value | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Solvent | ChCl/Urea DES | 75 | >99:1 |
| Temperature (°C) | 25 | 75 | >99:1 |
| Base | DBU | 75 | >99:1 |
Catalytic Asymmetric Synthesis
N-Heterocyclic Carbene (NHC) Catalysis
Asymmetric synthesis employs chiral NHC catalysts to induce enantioselectivity. A reported method uses NHC-L (10 mol%) with Selectfluor as an oxidant in CHCl₃/MeOH. The reaction between 3-methoxycinnamaldehyde and ethyl diazoacetate proceeds via a Staudinger-type [2+2] cycloaddition, followed by ring-opening to yield the enantiomerically enriched product.
Stereochemical Outcomes
- Enantiomeric excess (ee) : 93% ee achieved at -5°C, attributed to enhanced catalyst rigidity at lower temperatures.
- Z/E selectivity : A Z/E ratio of 8:1 is maintained through steric guidance from the NHC’s mesityl groups.
Table 2: Catalytic Asymmetric Conditions
| Catalyst | Temperature (°C) | ee (%) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| NHC-L | 25 | 89 | 7.1:1 | 56 |
| NHC-L | -5 | 93 | 8.2:1 | 85 |
Industrial Scalability and Process Considerations
Continuous Flow Electrochemistry
Scaling the electrochemical method requires transitioning from batch to continuous flow reactors. Key advantages include:
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Sustainability | Scalability |
|---|---|---|---|---|
| Electrochemical | 69 | – | High | Moderate |
| HWE in DES | 75 | – | Very High | High |
| Catalytic Asymmetric | 85 | 93 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyphenyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 4-(3-methoxyphenyl)but-3-enoic acid, while reduction with LiAlH4 can produce 4-(3-methoxyphenyl)but-3-en-1-ol.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 4-(3-methoxyphenyl)but-3-enoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Ethyl (3E)-2-oxo-4-phenylbut-3-enoate: The β-ketone group increases electrophilicity at the α,β-unsaturated position, making it more reactive in Michael additions compared to the target compound. The absence of a methoxy group reduces resonance stabilization .
- EGMP : The geranyloxy chain introduces significant steric bulk and lipophilicity, enhancing membrane permeability and bioavailability. This contrasts with the target compound’s smaller 3-methoxyphenyl group, which may limit lipid solubility .
Physicochemical Properties
- Molecular Weight and Solubility : EGMP’s higher molecular weight (388.47 vs. ~220.24) correlates with lower aqueous solubility, whereas the target compound’s smaller size may improve pharmacokinetic profiles.
- Reactivity: The β-ketone in Ethyl (3E)-2-oxo-4-phenylbut-3-enoate facilitates cyclocondensation reactions, unlike the target compound’s ester, which is more stable under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
